molecular formula C15H12N2O3 B3838880 3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one CAS No. 5307-25-5

3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B3838880
CAS RN: 5307-25-5
M. Wt: 268.27 g/mol
InChI Key: YLVNYJXXPXCCHE-ZHACJKMWSA-N
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Description

The compound “3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one” is a complex organic molecule. It contains an amine group attached to a nitrophenyl group, a phenyl group, and a propenone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amine group, the introduction of the nitrophenyl group, and the formation of the propenone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The amine group would introduce a region of high electron density, while the nitrophenyl group would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine, nitrophenyl, and propenone groups. The amine group could potentially participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could potentially make the compound more stable, while the amine group could increase its polarity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a catalyst, the mechanism of action would depend on the specific target or reaction .

Safety and Hazards

As with any chemical compound, handling “3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or vapors that might be produced when handling the compound .

properties

IUPAC Name

(E)-3-(4-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(12-4-2-1-3-5-12)10-11-16-13-6-8-14(9-7-13)17(19)20/h1-11,16H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVNYJXXPXCCHE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416301
Record name AC1NSCHU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one

CAS RN

5307-25-5
Record name AC1NSCHU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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